The molecular structure of Dot1L-IN-1 features a complex arrangement that includes a purine base and various substituents that contribute to its inhibitory activity against DOT1L. The specific stereochemistry of the molecule is crucial for its interaction with the enzyme's active site.
The structure has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into how the compound fits within the enzyme's active site .
Dot1L-IN-1 undergoes specific chemical reactions primarily related to its binding and inhibition of DOT1L. The compound competes with the natural substrate for binding to the active site of DOT1L, leading to reduced methylation of H3K79.
The mechanism by which Dot1L-IN-1 exerts its effects involves competitive inhibition of DOT1L's enzymatic activity. By occupying the active site, it prevents H3K79 methylation, which is implicated in various oncogenic processes.
The primary application of Dot1L-IN-1 lies in cancer research and therapy. Its ability to inhibit DOT1L makes it a candidate for treating mixed lineage leukemia and potentially other cancers characterized by dysregulated histone methylation.
Dot1L-IN-1 (TFA) exerts its primary epigenetic effect through potent inhibition of histone 3 lysine 79 (H3K79) dimethylation (H3K79me2), a modification catalyzed exclusively by disruptor of telomeric silencing 1-like (DOT1L). This compound demonstrates remarkable biochemical potency with a half-maximal inhibitory concentration (IC₅₀) of 3 nM for suppressing H3K79me2 in HeLa cells [1]. The mechanistic significance of this inhibition stems from the established role of H3K79me2 as a regulator of chromatin accessibility and transcriptional activation. Unlike tail-domain histone modifications, H3K79 resides within the globular core of histone H3, positioning its methylation state to directly influence nucleosome architecture and DNA-protein interactions [2] [7].
Genome-wide studies reveal that H3K79me2 enrichment exhibits a bimodal distribution pattern: it predominantly localizes to transcriptionally active gene bodies, peaking near transcription start sites, while also marking repressed genomic regions when present as trimethylation (H3K79me3) [2] [5]. This dual functionality positions H3K79 methylation as a context-dependent transcriptional regulator. Dot1L-IN-1 (TFA)-mediated suppression of H3K79me2 disrupts this regulatory balance, leading to significant downstream consequences:
Table 1: Functional Consequences of H3K79 Methylation States
| Methylation State | Genomic Distribution | Transcriptional Correlation | Primary Functional Role |
|---|---|---|---|
| H3K79me1 | Broad, low-level | Variable/Weak activation | Priming for higher methylation |
| H3K79me2 | Gene bodies, peak at TSS | Strong activation | Pol II elongation, open chromatin |
| H3K79me3 | Repressive regions, heterochromatin | Repression | Gene silencing, genomic stability |
A therapeutically significant action of Dot1L-IN-1 (TFA) is its specific disruption of HOXA9 promoter activity in mixed lineage leukemia (MLL)-rearranged leukemia cells. This compound demonstrates potent activity against HOXA9 expression in Molm-13 cells (an MLL-AF9 rearranged model) with an IC₅₀ of 17 nM [1]. This targeted effect stems from the unique pathogenesis of MLL-rearranged leukemias. Oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-AF9, MLL-ENL) physically recruit DOT1L to target gene loci, including the HOXA cluster and MEIS1 [2] [6].
Aberrant recruitment leads to hypermethylation of H3K79 across these loci, creating an open chromatin state conducive to sustained, high-level transcription of pro-leukemic genes. HOXA9, in particular, is a critical oncogenic driver in these leukemias. Dot1L-IN-1 (TFA) disrupts this pathogenic mechanism by:
Table 2: Dot1L-IN-1 (TFA) Impact on HOX Gene Expression in MLL-Rearranged Models
| Cell Line | MLL Rearrangement | Target Gene | Reduction in Expression | IC₅₀ (nM) |
|---|---|---|---|---|
| Molm-13 | MLL-AF9 | HOXA9 | >80% | 17 |
| MV4-11 | MLL-AF4 | HOXA9 | >75% | 5 (Proliferation) |
| MV4-11 | MLL-AF4 | MEIS1 | >70% | 5 (Proliferation) |
The exceptional biochemical potency of Dot1L-IN-1 (TFA) is quantifiably demonstrated by its inhibition constant (Ki) of 2 pM and its IC₅₀ of less than 0.1 nM for DOT1L enzymatic activity [1]. This places it among the most potent DOT1L inhibitors described. This potency arises from its mechanism as a competitive inhibitor targeting the S-adenosyl methionine (SAM)-binding pocket within the catalytic domain of DOT1L. Structural insights, particularly from cryo-electron microscopy (cryo-EM) studies, elucidate this mechanism:
Table 3: Kinetic Parameters of Dot1L-IN-1 (TFA) Inhibition
| Parameter | Value | Context | Significance |
|---|---|---|---|
| Ki | 2 pM | Enzyme inhibition constant (DOT1L) | Measures direct binding affinity to DOT1L catalytic site; indicates near-irreversible binding |
| IC₅₀ (Enzymatic) | <0.1 nM | In vitro DOT1L methyltransferase assay | Measures functional enzyme inhibition in biochemical setting |
| IC₅₀ (H3K79me2) | 3 nM | Cellular suppression in HeLa cells | Measures functional cellular target engagement and histone mark depletion |
| IC₅₀ (HOXA9) | 17 nM | Transcriptional suppression in Molm-13 cells | Measures downstream functional effect on key oncogenic target |
| IC₅₀ (Proliferation) | 5 nM | Anti-proliferative effect in MV4-11 cells | Measures ultimate phenotypic effect in MLL-rearranged leukemia model |
Beyond its canonical role in catalyzing H3K79 methylation, DOT1L functions as a critical scaffolding protein within large transcriptional complexes. Emerging evidence suggests that Dot1L-IN-1 (TFA), while primarily designed as a catalytic inhibitor, may disrupt these complexes through mechanisms partially independent of immediate H3K79me depletion [3] [7]. This adds a layer of complexity to its mechanism of action:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6